
N-(3-(3-methylisoxazol-5-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring can impart different activities .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades. The substitution of various groups on the isoxazole ring can lead to different chemical reactions .Scientific Research Applications
Anion Binding and Recognition
Tetrazoles and acyl sulfonamides, as part of medicinal chemistry, have been explored as recognition elements in supramolecular chemistry. Research involving calixarene-based tetrazole-containing hosts, as well as acetyl sulfonamide and benzoyl sulfonamide hosts, demonstrates these compounds' competence as anion binders. Their recognition of anions is highly dependent on conformational preferences, with detailed reports on the preferred molecular shapes impacting binding in various hosts (Pinter et al., 2011).
Drug Metabolism and Biocatalysis
LY451395, a biaryl-bis-sulfonamide and a potent potentiator of AMPA receptors, showcases the application of microbial-based surrogate biocatalytic systems for producing mammalian metabolites. This approach not only supports the full structure characterization of metabolites by NMR but also facilitates the isolation of several metabolites in milligram quantities for further structural characterization (Zmijewski et al., 2006).
Antibacterial Agents Synthesis
New tetrahydronaphthalene-sulfonamide derivatives have been synthesized and evaluated for their in vitro antimicrobial inhibitory activities against various bacterial strains and Candida Albicans. This research underscores the conversion of biologically inactive compounds to highly active or moderately active sulfonamide products, highlighting the potential of sulfonamide derivatives as potent antimicrobial agents (Mohamed et al., 2021).
Chemosensor for Al3+ Ions
A naphthalene-based sulfonamide Schiff base has been developed as a fluorescence turn-on probe for the selective detection of Al3+ ions in aqueous systems. This probe demonstrates the ability for intracellular detection of Al3+ in cultured cells, along with its antimicrobial activity, presenting a significant advancement in sensing technologies (Mondal et al., 2015).
Retinoid X Receptor (RXR)-Selective Agonists
Research into sulfonic acid analogues of known RXR agonists has led to the synthesis and assessment of novel compounds for selective RXR agonism. This work aims to improve the therapeutic potential of RXR agonists, with several compounds displaying enhanced selectivity and minimal cross-signaling, indicating modifications can lead to improved biological selectivity and potency compared to existing therapeutics (Heck et al., 2016).
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
properties
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-13-11-16(22-19-13)7-4-10-18-23(20,21)17-9-8-14-5-2-3-6-15(14)12-17/h8-9,11-12,18H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELDUGFUAUNDBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNS(=O)(=O)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-methylisoxazol-5-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2676907.png)
![3-phenyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2676908.png)
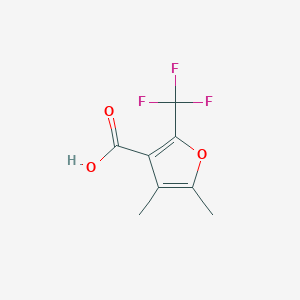
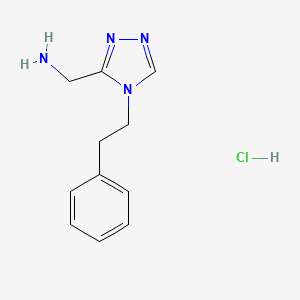
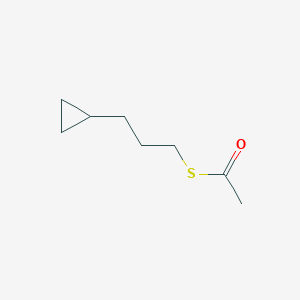
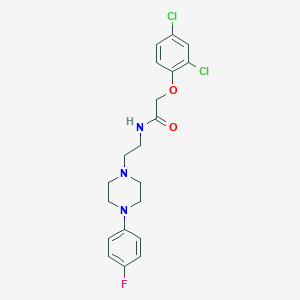
![(Z)-ethyl 1-isobutyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2676916.png)
![5-(4-acetylpiperazin-1-yl)-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2676917.png)
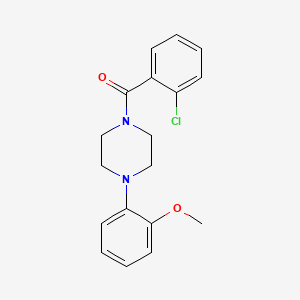
![[4-(Methylsulfanylmethyl)oxan-4-yl]methanamine](/img/structure/B2676921.png)
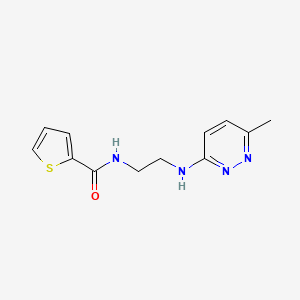
![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2676925.png)
![[2-(2-Methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2676927.png)
